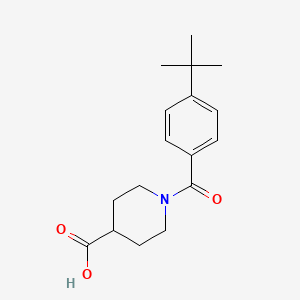1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid
CAS No.: 593261-87-1
Cat. No.: VC2322471
Molecular Formula: C17H23NO3
Molecular Weight: 289.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 593261-87-1 |
|---|---|
| Molecular Formula | C17H23NO3 |
| Molecular Weight | 289.4 g/mol |
| IUPAC Name | 1-(4-tert-butylbenzoyl)piperidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C17H23NO3/c1-17(2,3)14-6-4-12(5-7-14)15(19)18-10-8-13(9-11-18)16(20)21/h4-7,13H,8-11H2,1-3H3,(H,20,21) |
| Standard InChI Key | BJBSXVBIXHZPGO-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)O |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)O |
Introduction
Chemical Identity and Properties
1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid is identified by the CAS registry number 593261-87-1 . The compound possesses several key chemical properties that define its identity and potential reactivity in various chemical systems.
Basic Physicochemical Properties
The fundamental physicochemical properties of 1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C17H23NO3 |
| Molar Mass | 289.37 g/mol |
| CAS Number | 593261-87-1 |
These basic properties establish the compound's elemental composition and molecular weight, providing essential information for researchers working with this substance .
Nomenclature and Alternative Names
The compound is known by several synonyms in chemical databases and literature, which facilitates cross-referencing across different research platforms:
-
AKOS BBV-015791
-
OTAVA-BB 1016727
-
4-Piperidinecarboxylic acid, 1-[4-(1,1-dimethylethyl)benzoyl]-
These alternative identifiers are important for comprehensive literature searches and accurate compound identification in various chemical databases .
Structural Characteristics
Molecular Structure
1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid features a complex molecular architecture with several key structural components:
-
A piperidine ring, which serves as the core heterocyclic structure
-
A 4-tert-butylbenzoyl group attached to the nitrogen atom of the piperidine ring
-
A carboxylic acid functionality at the 4-position of the piperidine ring
This arrangement creates a molecule with both basic (piperidine nitrogen) and acidic (carboxylic acid) sites, potentially enabling interesting amphoteric behavior and hydrogen-bonding capabilities .
Functional Groups Analysis
The compound contains three primary functional groups that significantly influence its chemical behavior:
-
Tertiary amide group: Formed by the connection between the piperidine nitrogen and the 4-tert-butylbenzoyl group
-
Carboxylic acid group: Located at the 4-position of the piperidine ring
-
Tert-butyl group: A bulky substituent on the benzene ring that likely influences solubility and steric properties
The presence of these functional groups suggests potential for various chemical transformations and interactions with biological systems .
Related Compounds and Structural Analogs
Direct Structural Analogs
Several compounds share structural similarities with 1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid, providing context for understanding its potential chemical and biological properties:
-
4-(Benzenesulfonyl)-1-(4-tert-butylbenzoyl)piperidine: This compound shares the 4-tert-butylbenzoyl group attached to a piperidine ring but features a benzenesulfonyl group instead of a carboxylic acid. It has a molecular formula of C22H27NO3S and a molecular weight of 385.52 g/mol.
-
4-tert-Butylbenzoyl chloride: This compound represents a potential synthetic precursor with a molecular formula of C11H13ClO and a molecular weight of 196.67 g/mol. It likely plays a key role in the synthesis of compounds containing the 4-tert-butylbenzoyl moiety.
Comparative Analysis of Related Structures
The structural differences between 1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid and its analogs offer insights into structure-activity relationships and synthetic pathways:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| 1-(4-tert-Butylbenzoyl)piperidine-4-carboxylic acid | C17H23NO3 | 289.37 | Reference compound |
| 4-(Benzenesulfonyl)-1-(4-tert-butylbenzoyl)piperidine | C22H27NO3S | 385.52 | Contains benzenesulfonyl instead of carboxylic acid |
| 4-tert-Butylbenzoyl chloride | C11H13ClO | 196.67 | Potential synthetic precursor |
This comparison highlights the structural diversity within this family of compounds and suggests potential routes for synthetic modifications.
Synthetic Approaches and Chemical Reactions
Reactivity Considerations
The presence of both a carboxylic acid group and an amide functionality suggests several potential reaction pathways:
-
The carboxylic acid group could undergo esterification, amide formation, or reduction reactions.
-
The amide bond connecting the piperidine and the 4-tert-butylbenzoyl group would likely be relatively stable under mild conditions but could potentially be cleaved under harsh acidic or basic conditions.
-
The tert-butyl group on the benzene ring would provide steric hindrance and potentially influence the reactivity of nearby functional groups .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume